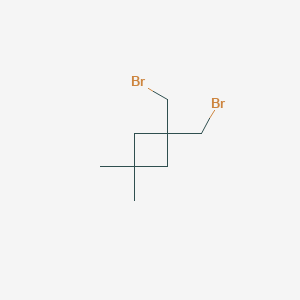

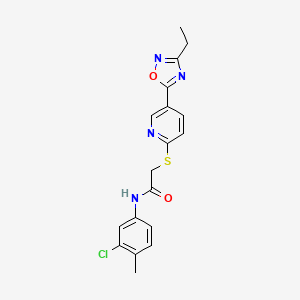

![molecular formula C13H13N3O3 B2604052 5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006476-59-0](/img/structure/B2604052.png)

5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrazoles, which include the compound , can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis

The chemical reactions involving pyrazoles, including the compound , can be quite diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can yield a broad range of pyrazole derivatives .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing pyrazole derivatives with specific functional groups, highlighting their structural diversity and potential for further chemical modifications. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide derivatives showcases the versatility of pyrazole-based compounds in producing a wide array of structurally diverse molecules, potentially including those similar to the compound , through reactions with hydroxylamines and carbazates (E. Korkusuz & İ. Yıldırım, 2010). Furthermore, experimental and theoretical studies on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation have provided insights into the reaction mechanisms and structural determinants of these compounds, which could inform the synthesis and application of 5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).

Applications in Material Science and Coordination Chemistry

Research into the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives, such as the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, underscores the potential of these compounds in material science and coordination chemistry. These studies have revealed detailed information on molecular structures and bonding, facilitating the design and synthesis of materials with desired properties (S. Viveka et al., 2016). Additionally, the synthesis and characterization of metal coordination polymers using bis(pyrazole-4-carboxylic acid)alkane ligands suggest applications in the development of new materials with unique chemical and physical properties (M. Cheng et al., 2017).

Propriétés

IUPAC Name |

5-(benzylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-16-11(10(8-15-16)13(18)19)12(17)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMKWOSVBACOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

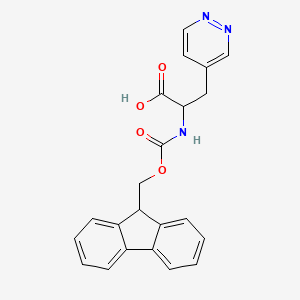

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2603970.png)

![3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2603975.png)

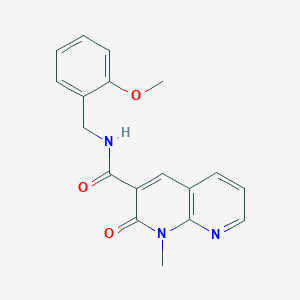

![ethyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603976.png)

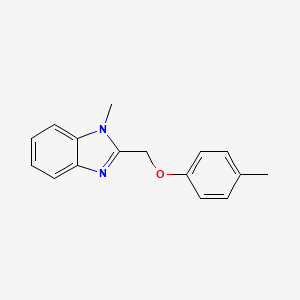

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603978.png)

![3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2603980.png)

![6-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2603981.png)

![3,4-dimethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2603984.png)

![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2603988.png)